2-(1H-benzotriazol-1-yl)-N-benzyl-N-[2-{[4-(dimethylamino)phenyl]amino}-2-oxo-1-(thiophen-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes benzotriazole, benzylacetamide, dimethylaminophenyl, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole derivative, followed by the introduction of the benzylacetamido group. The final steps involve the addition of the dimethylaminophenyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used at each stage to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole and thiophene groups are known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-phenylacetamide
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(methylamino)phenyl]-2-(thiophen-2-yl)acetamide
- 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(ethylamino)phenyl]-2-(thiophen-2-yl)acetamide
Uniqueness
The uniqueness of 2-[2-(1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-[4-(dimethylamino)phenyl]-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C29H28N6O2S |
---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-N-[4-(dimethylamino)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C29H28N6O2S/c1-33(2)23-16-14-22(15-17-23)30-29(37)28(26-13-8-18-38-26)34(19-21-9-4-3-5-10-21)27(36)20-35-25-12-7-6-11-24(25)31-32-35/h3-18,28H,19-20H2,1-2H3,(H,30,37) |
InChI-Schlüssel |
NYDLIYASDHIKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CS2)N(CC3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.